molecular formula C18H21NO2S B2584588 N-(2-methoxy-2-(o-tolyl)ethyl)-2-(methylthio)benzamide CAS No. 1797877-72-5

N-(2-methoxy-2-(o-tolyl)ethyl)-2-(methylthio)benzamide

Cat. No.: B2584588
CAS No.: 1797877-72-5
M. Wt: 315.43
InChI Key: ARRULXDADNDRAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxy-2-(o-tolyl)ethyl)-2-(methylthio)benzamide is a useful research compound. Its molecular formula is C18H21NO2S and its molecular weight is 315.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis Techniques : Research has demonstrated various synthesis techniques for benzamides and related compounds, emphasizing the importance of specific substituents for achieving desired pharmacological activities. For example, the study by S. Iwanami et al. (1981) explored the synthesis of benzamides as potential neuroleptics, highlighting the role of structural modifications in enhancing activity (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981).

Molecular Structure and Activity : Detailed structural and activity relationships have been explored, such as in the work by S. Demir et al. (2015), who analyzed the structure of a novel benzamide using X-ray diffraction and DFT calculations to investigate its antioxidant properties (Demir, Cakmak, Dege, Kutuk, Odabaşoǧlu, & Kepekçi, 2015).

Applications in Drug Development

Antidopaminergic Properties : Compounds structurally related to benzamides have been synthesized and evaluated for their antidopaminergic properties, highlighting their potential as antipsychotic agents. For instance, T. Högberg et al. (1990) synthesized (S)-5-bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, showing its potency and selectivity in vivo and in vitro as a dopamine D-2 antagonist (Högberg, de Paulis, Johansson, Kumar, Hall, & Ogren, 1990).

Receptor Binding Studies : The binding properties of benzamide derivatives to receptors have been extensively studied, providing insights into their therapeutic potential. For example, H. Hall et al. (1985) focused on the binding properties of eticlopride, a benzamidecompound, to dopamine-D2 receptors in the rat brain, emphasizing its high affinity and specificity (Hall, Köhler, & Gawell, 1985).

Materials Science Applications

Supramolecular Structures : The ability of benzamide derivatives to form complex supramolecular structures has been explored for its potential in materials science. M. Lightfoot et al. (1999) reported on the self-assembly of benzene-1,3,5-tricarboxamide derivatives into π-stacked rods encased in triply helical hydrogen-bonded amide strands, suggesting a novel mode of organization for columnar liquid crystals (Lightfoot, Mair, Pritchard, & Warren, 1999).

Properties

IUPAC Name

N-[2-methoxy-2-(2-methylphenyl)ethyl]-2-methylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2S/c1-13-8-4-5-9-14(13)16(21-2)12-19-18(20)15-10-6-7-11-17(15)22-3/h4-11,16H,12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARRULXDADNDRAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNC(=O)C2=CC=CC=C2SC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.